molecular formula C14H22N4 B4260900 N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine

N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine

Cat. No. B4260900
M. Wt: 246.35 g/mol
InChI Key: BVMBMEIAJPYCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine, also known as CYC116, is a small molecule inhibitor of Aurora kinase. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.

Mechanism of Action

N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine works by inhibiting the activity of Aurora kinase, a protein that plays a critical role in cell division. By inhibiting Aurora kinase, N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine prevents cancer cells from dividing and growing, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of blood vessels, which is important for the growth and spread of cancer cells. N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine has also been shown to enhance the immune response, which may play a role in its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine in lab experiments is its specificity for Aurora kinase. This allows researchers to study the specific effects of inhibiting this protein, without interfering with other cellular processes. However, one limitation of using N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine is its potential toxicity, which may limit its use in certain experiments or in vivo studies.

Future Directions

There are several potential future directions for N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine research. One area of interest is in combination therapy, where N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine is used in conjunction with other cancer treatments to enhance their effectiveness. Additionally, researchers may investigate the potential use of N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine in other diseases, such as autoimmune disorders or viral infections. Finally, further studies may be conducted to optimize the synthesis and formulation of N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine for clinical use.
Conclusion
In conclusion, N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine is a small molecule inhibitor of Aurora kinase that has shown promise in cancer treatment. Its specificity for Aurora kinase allows for targeted inhibition of cancer cell growth, and its potential to enhance the effectiveness of other cancer treatments makes it an attractive candidate for combination therapy. While there are limitations to its use, further research into N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine may lead to new and improved cancer treatments in the future.

Scientific Research Applications

N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

5-N-cyclobutyl-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4/c1-18(2)14-15-9-11-12(16-10-5-3-6-10)7-4-8-13(11)17-14/h9-10,12,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMBMEIAJPYCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine
Reactant of Route 2
N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine
Reactant of Route 3
N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine
Reactant of Route 4
N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine
Reactant of Route 5
N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine
Reactant of Route 6
Reactant of Route 6
N~5~-cyclobutyl-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine

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